REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[N:5][N:6]=1.C(O[CH:10]=[C:11]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:12]([O:14][CH2:15][CH3:16])=[O:13])C>C(O)C>[S:3]1[CH:4]=[N:5][N:6]=[C:2]1[NH:1][CH:10]=[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:17]([O:19][CH2:20][CH3:21])=[O:18]
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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NC=1SC=NN1
|
Name
|
|
Quantity
|
26.5 g
|
Type
|
reactant
|
Smiles
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C(C)OC=C(C(=O)OCC)C(=O)OCC
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling the precipitate
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Type
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FILTRATION
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Details
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was filtered
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Type
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CUSTOM
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Details
|
purified with hexane
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Name
|
|
Type
|
product
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Smiles
|
S1C(=NN=C1)NC=C(C(=O)OCC)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |